1-Amino-3-(1,3-benzothiazol-2-yl)urea is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This specific compound is characterized by the presence of an amino group and a benzothiazole moiety, making it a subject of interest in medicinal chemistry and drug design.
The compound can be synthesized through various chemical methods, primarily involving the reaction of benzothiazole derivatives with urea or its analogs. The synthesis often requires specific conditions to ensure high yields and purity.
1-Amino-3-(1,3-benzothiazol-2-yl)urea is classified as an organic compound with potential applications in pharmaceuticals due to its biological activity. It falls under the category of heterocyclic compounds, specifically those containing sulfur and nitrogen in their rings.
The synthesis of 1-amino-3-(1,3-benzothiazol-2-yl)urea typically involves the following steps:
For example, one method involves heating a mixture of benzothiazole derivative and urea in DMF at elevated temperatures (60-70°C) until the reaction is complete, monitored by thin-layer chromatography (TLC) .
The reaction typically yields a solid product that can be purified through recrystallization from ethanol or other suitable solvents. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular structure of 1-amino-3-(1,3-benzothiazol-2-yl)urea can be represented as follows:
This structure includes:
Key structural data include:
1-Amino-3-(1,3-benzothiazol-2-yl)urea can participate in several chemical reactions:
Common reagents for these reactions include acids or bases to facilitate hydrolysis or condensation processes. Reaction conditions such as temperature and solvent choice significantly affect product formation and yield .
The mechanism of action of 1-amino-3-(1,3-benzothiazol-2-yl)urea involves its interaction with biological targets:
Data from studies suggest that compounds containing benzothiazole moieties exhibit significant biological activities including antibacterial and anticancer effects .
1-Amino-3-(1,3-benzothiazol-2-yl)urea typically exhibits:
Key chemical properties include:
Characterization techniques such as infrared spectroscopy (IR) and NMR provide insights into functional groups and molecular interactions .
1-Amino-3-(1,3-benzothiazol-2-yl)urea has several applications in scientific research:
The therapeutic potential of benzothiazole-urea hybrids stems from their distinct electronic and spatial properties:
Benzothiazole Core: The bicyclic 1,3-benzothiazole system is planar and electron-deficient due to the electronegative nitrogen and sulfur atoms within its thiazole ring. This planar structure facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while its electron-withdrawing nature enhances hydrogen-bond acceptor capacity at the thiazole nitrogen [7] [3]. The C2 position (methyne carbon bridging nitrogen and sulfur) serves as the primary attachment point for pharmacophores like urea, enabling electronic modulation of the entire system.
Urea Linkage: The ‒NH‒C(=O)‒NH‒ group acts as a versatile hydrogen-bond donor/acceptor unit. Its carbonyl oxygen serves as a strong hydrogen-bond acceptor, while the two N–H bonds function as donors. This allows for bidentate or tridentate interactions with biological targets, mimicking peptide bonds or water-mediated protein interactions [4]. In 1-amino-3-(1,3-benzothiazol-2-yl)urea, the urea connects the benzothiazole’s C2 position to an amino group (‒NH₂), creating an asymmetric urea with distinct hydrogen-bonding potential at both termini.
Synergistic Effects: The conjugation between the benzothiazole’s π-system and the urea carbonyl enhances resonance stabilization, increasing metabolic stability compared to non-conjugated analogs. This hybrid configuration also restricts rotational freedom, reducing entropy penalties upon target binding [4] [5]. The amino group (‒NH₂) provides a site for further derivatization or participates in electrostatic interactions with acidic residues in target proteins.
Table 1: Functional Group Contributions in 1-Amino-3-(1,3-benzothiazol-2-yl)urea
Structural Motif | Key Physicochemical Properties | Biological Interactions |
---|---|---|
1,3-Benzothiazol-2-yl unit | Planar conformation; Electron deficiency; High polarizability | π-π stacking; Hydrophobic contacts; Van der Waals interactions |
Urea linker (‒NHCONH‒) | Dual H-bond donor; Strong H-bond acceptor; Dipole moment | Bidentate H-bonding; Transition state mimicry |
Amino terminus (‒NH₂) | Nucleophilicity; Protonation site; H-bond donor capacity | Salt bridge formation; Covalent modification site |
Benzothiazole-based therapeutics have evolved significantly since their initial discovery:
Early Developments (1887–1950s): Benzothiazole chemistry originated with A. W. Hoffmann’s 1887 synthesis of 2-substituted derivatives. The first biologically active benzothiazoles emerged in the 1930s when Kauffmann identified urea-benzothiazole hybrids (UBTs) exhibiting local anesthetic, hypoglycemic, and antibacterial properties [4] [5]. This era established foundational synthetic routes, primarily involving condensation of o-aminothiophenols with carboxylic acids or derivatives under harsh conditions (e.g., polyphosphoric acid at >200°C) [3].
Modern Therapeutics (1960s–Present): The 1960s marked a shift toward rational drug design with benzothiazoles:
Table 2: Key Milestones in Benzothiazole-Based Drug Development
Time Period | Key Advances | Representative Agents | Therapeutic Area |
---|---|---|---|
1930–1950s | First UBTs with biological activities | Kauffmann’s hypoglycemic UBTs | Metabolic disorders |
1970s | Immunomodulatory UBTs | Frentizole | Autoimmune diseases |
1990s | Neuroprotective benzothiazoles | Riluzole | Neurodegenerative disorders |
2000s–Present | Targeted kinase inhibitors; Hybrid pharmacophores | Cabozantinib (BT-containing); 1-Amino-3-(1,3-benzothiazol-2-yl)urea derivatives | Oncology; Antimicrobials |
The molecular profile of this compound underpins its drug-like properties and reactivity:
Molecular Formula & Mass: C₈H₈N₄OS (Molecular weight: 208.24 g/mol). The compact structure balances heteroatom content (N, O, S) for polarity and aromatic/hydrophobic regions for membrane permeability [1] .
Polarity & Solubility: With calculated logP (octanol-water partition coefficient) values of ~1.5–2.0, the compound exhibits moderate lipophilicity. It contains two hydrogen-bond donors (urea N–H and amino N–H) and four hydrogen-bond acceptors (thiazole N, urea C=O, amino N, thiazole S), promoting aqueous solubility through H-bonding with water molecules. Experimental solubility is typically <0.2 µg/mL at physiological pH (7.4), necessitating prodrug strategies or formulation optimization for bioavailability .
Tautomerism & Resonance: The benzothiazolylurea moiety exhibits prototropic tautomerism. The urea carbonyl can adopt E or Z conformations relative to the benzothiazole nitrogen, influencing H-bonding geometry. Resonance delocalization extends from the benzothiazole into the urea carbonyl, reducing its basicity while enhancing the acidity of the adjacent N–H protons (pKa ~8–10) [4]. The amino group (pKa ~9–11) can undergo protonation, enabling salt formation for solubility modulation.
Solid-State Properties: Crystallinity is influenced by strong intermolecular H-bonding between urea C=O and N–H groups, forming dimeric or chain motifs. This impacts melting point (predicted >200°C) and dissolution kinetics .
Table 3: Experimental and Predicted Physicochemical Parameters
Property | Value/Description | Method/Reference |
---|---|---|
Molecular formula | C₈H₈N₄OS | PubChem CID 43468992 [1] |
Molecular weight | 208.24 g/mol | Calculated |
Hydrogen bond donors | 2 (urea NH + amino NH₂) | PubChem data [1] |
Hydrogen bond acceptors | 4 (S, O, N-benzothiazole, amino N) | PubChem data [1] |
XLogP3 | ~1.8 (Predicted) | Computational estimation |
Solubility (pH 7.4) | <0.2 µg/mL | Experimental |
TPSA (Topological polar surface area) | 97 Ų | PubChem calculation [1] |
Concluding Remarks
1-Amino-3-(1,3-benzothiazol-2-yl)urea exemplifies the strategic integration of pharmacophoric elements from medicinal chemistry’s legacy and modern design principles. Its benzothiazole-urea-amine architecture merges target-binding versatility with tunable physicochemical properties, positioning it as a versatile scaffold for therapeutic development. Future research will likely explore its application in targeted protein degradation, fluorescent probes for cellular imaging, and covalent inhibitor design—leveraging the amino group for selective conjugation.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3